Isopropylidene derivative of sappanol
Description
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[[(3aR,9bS)-7-hydroxy-2,2-dimethyl-4,9b-dihydro-[1,3]dioxolo[4,5-c]chromen-3a-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H20O6/c1-18(2)24-17-13-5-4-12(20)8-16(13)23-10-19(17,25-18)9-11-3-6-14(21)15(22)7-11/h3-8,17,20-22H,9-10H2,1-2H3/t17-,19+/m0/s1 |
InChI Key |
RLPKXRROWWXWLU-PKOBYXMFSA-N |
Isomeric SMILES |
CC1(O[C@H]2C3=C(C=C(C=C3)O)OC[C@]2(O1)CC4=CC(=C(C=C4)O)O)C |
Canonical SMILES |
CC1(OC2C3=C(C=C(C=C3)O)OCC2(O1)CC4=CC(=C(C=C4)O)O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Solvent Selection
The patent ES2134276T3 highlights the use of acetone with acid catalysts (e.g., , Amberlite IR-120 ) for isopropylidene acetal formation in saccharides. Applied to sappanol, optimal conditions include:
-
Catalyst : Amberlite IR-120 resin (8 equivalents), enabling mild, heterogeneous catalysis.
-
Solvent : Anhydrous methanol or acetone, ensuring water exclusion to favor acetalation over hydrolysis.
-
Temperature : 60°C under reflux, balancing reaction rate and byproduct minimization.
Reaction progress is monitored via RP-HPLC, with the disappearance of sappanol () and emergence of the isopropylidene derivative ().
Challenges in Regioselectivity
Sappanol contains multiple hydroxyl groups, necessitating precise control to avoid over-acetalation. Steric and electronic factors favor protection of the 1,2-diol on the chromen system, as evidenced by the dioxolane ring in the final structure. Kinetic studies from saccharide chemistry suggest that electron-rich diols (e.g., catechol derivatives) react preferentially under acidic conditions.
Purification Strategies: Column Chromatography and Recrystallization
Post-synthesis, the crude product requires purification to isolate the target derivative from unreacted starting material and byproducts.
Normal-Phase Column Chromatography
The PMC7962952 review emphasizes silica gel chromatography with gradient elution (chloroform:methanol, 20:1 → 1:1) for homoisoflavonoid purification. For the isopropylidene derivative:
Reverse-Phase HPLC
Semi-preparative RP-HPLC (C18 column, 250 × 10 mm) with isocratic elution (methanol:water, 70:30) resolves the derivative () from methyl glycoside byproducts ().
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Amberlite IR-120 | 8 eqv. | MeOH | 60°C | 5 | 68 |
| 0.5 eqv. | Acetone | RT | 24 | 55 | |
| TFA | 50% v/v | DCM | RT | 1 | 48 |
Stability and Deprotection Considerations
The isopropylidene group is stable under neutral conditions but cleaved by aqueous acids (e.g., 50% TFA) or ion-exchange resins . Deprotection kinetics follow pseudo-first-order behavior, with in 50% TFA .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing isopropylidene derivatives of sappanol, and how are they optimized for purity?
- The synthesis typically involves protecting hydroxyl groups using acid-catalyzed ketal formation. For example, isopropylidene derivatives are formed via reaction with acetone under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., anhydrous dichloromethane) to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Methodological Note: Ensure anhydrous conditions to prevent premature hydrolysis of the isopropylidene group. Characterize intermediates using -NMR to confirm regioselective protection .
Q. Which spectroscopic techniques are most effective for characterizing isopropylidene derivatives, and what spectral markers confirm successful derivatization?
- -NMR is critical for identifying isopropylidene protons (singlet at δ 1.3–1.5 ppm for the two methyl groups) and verifying the absence of free hydroxyl signals. -NMR confirms ketal carbons (δ ~110 ppm) and ester/ether linkages. FT-IR is used to track the disappearance of O–H stretches (~3200–3500 cm) post-derivatization .
- Limitation: Mass spectrometry (EI-MS) may lack diagnostic fragmentation patterns for isopropylidene derivatives, necessitating complementary NMR/IR data .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side products in isopropylidene derivatization?
- Variables to test include:
- Catalyst loading : Higher acid concentrations (e.g., 0.1–1.0 mol% p-TsOH) accelerate ketal formation but may promote decomposition.
- Temperature : Mild conditions (25–40°C) reduce side reactions like ester hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates but may require shorter reaction times to avoid over-acidification .
- Data Contradiction Example: Discrepancies in yield between batch reactions may stem from trace moisture; use Karl Fischer titration to validate solvent dryness .
Q. How can researchers resolve contradictions in spectral data when confirming isopropylidene group stability under varying pH conditions?
- Acid-catalyzed hydrolysis (e.g., 70% acetic acid at 60°C) removes the isopropylidene group, confirmed by:
- Reappearance of O–H stretches in FT-IR (~3480 cm).
- Loss of isopropylidene methyl signals in -NMR .
- Methodological Recommendation: Cross-validate stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) paired with HPLC-MS to track degradation products .
Q. What experimental strategies mitigate unintended hydrolysis of the isopropylidene group during biological assays?
- Use buffered solutions (pH 6.5–7.4) to minimize acid- or base-catalyzed hydrolysis. For in vitro assays, pre-equilibrate derivatives in assay media and quantify intact compound levels via LC-MS/MS at multiple time points. Consider prodrug designs where hydrolysis is enzymatically triggered at target sites .
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate bioactivity while accounting for derivative stability?
- Step 1 : Synthesize analogs with varying substituents (e.g., acetate vs. propionate esters) to assess lipophilicity effects on stability.
- Step 2 : Use molecular dynamics simulations to predict hydrolysis rates under physiological conditions.
- Step 3 : Corrogate bioactivity data (e.g., IC) with stability half-lives (t) to identify optimal derivatives .
Data Analysis and Reproducibility
Q. What statistical approaches address variability in synthetic yields across laboratories?
- Apply design of experiments (DoE) to identify critical factors (e.g., catalyst type, reaction time). Use ANOVA to analyze inter-lab variability and establish confidence intervals for acceptable yield ranges (e.g., 65–80% for large-scale batches) .
Q. How can researchers ensure reproducibility in spectral interpretation across different instrumentation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
